1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine is a chemical compound classified as an imidazole derivative. Imidazoles are five-membered heterocyclic compounds that contain two nitrogen atoms in the ring structure. This particular compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis, particularly in the development of new therapeutic agents and as a building block for more complex molecules. It is often encountered in research focused on enzyme inhibition and protein interactions, indicating its relevance in biological studies and drug development .
The synthesis of 1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethan-1-amine typically involves several key steps:
Formation of the Imidazole Core: The synthesis begins with the formation of the imidazole ring through a condensation reaction between an aldehyde or ketone and an amine, often utilizing a dicarboxylic acid as a catalyst. This step is crucial for establishing the foundational structure of the compound.
Bromination: Following the formation of the imidazole core, bromination occurs at the 4-position to introduce the bromophenyl group. This step is essential for enhancing the compound's biological activity and specificity.
Amination: The brominated imidazole is then reacted with an amine to introduce the ethan-1-amine group, completing the synthesis of the target compound.
Formation of Dihydrochloride Salt: The final product is often converted into its dihydrochloride salt form by treatment with hydrochloric acid, which improves its solubility and stability for further applications .
The molecular structure of 1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethan-1-amine can be described using specific crystallographic data:
The compound features a five-membered imidazole ring substituted at one position by a 4-bromophenyl group and at another by an ethanamine group. The presence of bromine enhances its reactivity, making it suitable for various chemical transformations .
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P21/c |
Cell Dimensions | a = 11.7848 Å, b = 10.0857 Å, c = 12.2695 Å |
β Angle | 111.2020° |
This data indicates that the compound has a complex three-dimensional structure that can influence its chemical behavior and interactions with biological targets .
1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine can participate in various chemical reactions due to its functional groups:
Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, allowing for further derivatization of the compound.
Coupling Reactions: The amine group can engage in coupling reactions with electrophiles, making it useful in synthesizing more complex molecules.
Cyclization Reactions: The imidazole ring can participate in cyclization reactions, potentially leading to novel heterocyclic compounds that may exhibit unique biological activities .
The mechanism of action for 1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethan-1-amine largely depends on its application within biological systems. In medicinal chemistry contexts, it may function as an enzyme inhibitor by binding to active sites on enzymes, thereby preventing substrate interaction and subsequent catalytic activity. This inhibition can affect various biochemical pathways, potentially leading to therapeutic effects against diseases where such enzymes play critical roles .
Relevant data from analyses indicate that this compound’s unique structure contributes to its distinct physical and chemical properties, which are essential for its applications in research and industry .
The applications of 1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethan-1-amine span various fields:
Medicinal Chemistry: It serves as a valuable scaffold for developing new drugs targeting specific enzymes or receptors involved in diseases.
Organic Synthesis: Utilized as a building block for synthesizing more complex organic molecules, particularly in creating derivatives with enhanced biological activity.
Biological Research: Employed in studies investigating enzyme inhibition and protein interactions, contributing to our understanding of biochemical processes and potential therapeutic targets .
The imidazole scaffold has been a cornerstone of medicinal chemistry since the mid-20th century, with early breakthroughs including the antiprotozoal drug metronidazole (developed in the 1950s) and the antifungal agent ketoconazole (1980s) [7]. These discoveries validated imidazole as a privileged structure in drug design. The specific compound 1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine (CAS: 1157055-84-9) emerged from systematic structure-activity relationship (SAR) studies during the early 21st century, which sought to optimize imidazole derivatives for enhanced antimicrobial activity [6] [10]. Its synthesis represents a strategic advancement in heterocyclic chemistry, utilizing multi-step pathways involving:
This compound’s design aligns with modern drug discovery paradigms that emphasize molecular hybridization—combining pharmacophoric elements from known bioactive molecules into single entities to overcome antibiotic resistance [5] [9].
Table 1: Key Historical Milestones in Imidazole Drug Development
Era | Representative Drug | Therapeutic Class | Impact on Compound Design |
---|---|---|---|
1950s-1960s | Metronidazole | Antiprotozoal/Antibacterial | Validated nitroimidazole scaffold for antimicrobial activity |
1970s-1980s | Ketoconazole | Antifungal | Demonstrated broad-spectrum azole efficacy |
1990s-2000s | Omeprazole | Antiulcer | Exploited imidazole protonation for target modulation |
2010s-Present | Target Compound | Antimicrobial Hybrid | Incorporated halogenated aryl + amine motifs for enhanced targeting |
The molecular architecture of 1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine (C₁₁H₁₂BrN₃, MW: 266.14 g/mol) confers distinctive physicochemical and electronic properties critical for bioactivity [1] [6] [8]:
Provides a synthetic handle for further derivatization via Suzuki-Miyaura cross-coupling, enabling structure-activity diversification
Ethanamine Side Chain:
Table 2: Structural and Electronic Properties of Key Substituents
Structural Element | Role in Bioactivity | Spectroscopic Signatures | Computational Parameters |
---|---|---|---|
4-Bromophenyl | Membrane penetration enhancement | ¹H NMR (DMSO-d6): δ 7.65-7.72 (d, 2H), 7.82-7.89 (d, 2H) [6] | Hammett constant (σ): +0.23 (electron-withdrawing) |
Ethanamine (C2) | Target binding via H-bonding | FT-IR: 3360 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C-N bend) | pKₐ (amine): ~10.5 (moderate basicity) |
Imidazole core | Coordination with metal ions in enzymes | ¹³C NMR: δ 121.8 (C2), 134.5 (C4), 142.1 (C5) | Dipole moment: 4.8 D (enhanced polarity) [10] |
This compound exemplifies the shift toward targeted narrow-spectrum agents that minimize resistance development. Key mechanistic insights include:
Exhibits MIC values of 3.90 mg/mL against Streptococcus mutans, outperforming older imidazole derivatives by 4-fold in potency [4] [6]
Fungal N-Myristoyltransferase (NMT) Inhibition:
Achieves zone of inhibition of 42 mm against Candida albicans at sub-MIC concentrations (1.90 mg/mL), suggesting irreversible target engagement [4] [7]
Overcoming Resistance Mechanisms:
Table 3: Antimicrobial Activity Profile of 1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine
Pathogen | Target Enzyme | MIC (mg/mL) | Zone of Inhibition (mm) | Reference Compound Activity |
---|---|---|---|---|
Streptococcus mutans | GlmS (2VF5) | 3.90 | 40 | Gentamicin: 2.10 mg/mL [4] |
Candida albicans | NMT (1IYL) | 1.90 | 42 | Ketoconazole: 1.50 mg/mL [4] |
Staphylococcus aureus | Cell wall synthesis | 20.0* | 18* | Metronidazole: >50 mg/mL [5] |
Escherichia coli | Not determined | >50 | 6 | Ciprofloxacin: 0.05 mg/mL [5] |
*Indicates moderate activity requiring structural optimization
This compound’s targeted activity against specific enzymes critical for microbial viability positions it as a lead candidate for rational optimization—particularly through derivatization of the ethanamine tail or bromophenyl replacement with other halogenated aromatics to broaden spectrum while retaining specificity [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7